Z-Gly-Gly-Leu-pNA

Vue d'ensemble

Description

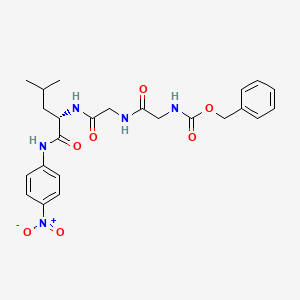

Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a chromogenic substrate, which means it produces a color change when it undergoes enzymatic cleavage. This property makes it particularly useful in assays to measure protease activity, especially for enzymes like chymotrypsin and neutral endopeptidase .

Applications De Recherche Scientifique

Cbz-Gly-Gly-Leu-P-nitroanilide has a wide range of applications in scientific research:

Mécanisme D'action

- Role : It acts as a substrate for measuring the chymotrypsin-like activity of the proteasome and other proteolytic enzymes .

- Resulting Changes : The cleavage releases a p-nitroaniline (pNA) molecule, which can be detected spectrophotometrically. This color change indicates enzymatic activity .

- Downstream Effects : The release of pNA provides a quantitative measure of proteasome activity, which is crucial for protein degradation and cellular homeostasis .

- Impact on Bioavailability : Z-GGL-pNA’s bioavailability is not relevant, given its use as a substrate in assays .

- Cellular Effects : In the context of proteasome function, Z-GGL-pNA helps assess the proteolytic capacity of cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of glycine and leucine residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of Cbz-Gly-Gly-Leu-P-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-Gly-Gly-Leu-P-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between leucine and p-nitroanilide releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild aqueous conditions, often at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and specific proteases like chymotrypsin, subtilisins, and neutral endopeptidase .

Major Products Formed

The primary product of the enzymatic hydrolysis of Cbz-Gly-Gly-Leu-P-nitroanilide is p-nitroaniline, which is easily detectable due to its chromogenic properties. This reaction is used to quantify the activity of the protease involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Gly-Gly-Leu-AMC: This compound is similar to Cbz-Gly-Gly-Leu-P-nitroanilide but uses a fluorogenic group (7-amido-4-methylcoumarin) instead of a chromogenic one.

Z-Gly-Pro-pNA: Another chromogenic substrate used to measure the activity of prolyl-specific peptidases.

Uniqueness

Cbz-Gly-Gly-Leu-P-nitroanilide is unique due to its specific application in measuring chymotrypsin-like protease activity. Its chromogenic properties make it particularly useful in assays where visual detection is preferred over fluorescence .

Activité Biologique

Overview

Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate widely utilized in biochemical research. Its primary function is as a chromogenic substrate for proteases, particularly those exhibiting chymotrypsin-like activity. This compound undergoes enzymatic cleavage, resulting in a detectable color change that facilitates the measurement of protease activity.

The biological activity of Cbz-Gly-Gly-Leu-P-nitroanilide is primarily attributed to its role as a substrate in proteolytic assays. When cleaved by proteases, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color. This reaction is crucial for assessing the activity of the proteasome and other proteolytic enzymes, thereby providing insights into cellular protein degradation mechanisms and overall cellular homeostasis .

Applications in Research

Cbz-Gly-Gly-Leu-P-nitroanilide has diverse applications across various fields:

- Biochemistry : Used in assays to measure the activity of proteases, particularly those with chymotrypsin-like characteristics.

- Molecular Biology : Assists in studies related to the ubiquitin-proteasome pathway, crucial for understanding protein degradation processes.

- Medicine : Provides insights into diseases associated with abnormal protease activity, such as cancer and neurodegenerative disorders.

- Industry : Employed in developing diagnostic kits and quality control processes for enzyme production .

Kinetic Properties

The kinetic parameters of Cbz-Gly-Gly-Leu-P-nitroanilide have been characterized in various studies. The specific activity of the purified bovine pituitary 20S proteasome has been reported at approximately 6 μmol of p-nitroaniline released per hour per mg of enzyme when using this substrate .

Table: Kinetic Parameters of Cbz-Gly-Gly-Leu-P-nitroanilide

| Enzyme | Specific Activity (μmol/h/mg) | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Bovine Pituitary 20S Proteasome | 6 | Not specified | Not specified |

| Chymotrypsin | Varies | 0.10-0.67 | 23-420 |

Case Studies

- Proteasome Activity Measurement : In a study assessing the activity of various proteases, Cbz-Gly-Gly-Leu-P-nitroanilide was used to evaluate the efficiency and specificity of enzyme cleavage. The results indicated significant variations in enzymatic activity depending on the substrate composition and enzyme type .

- Ubiquitin-Proteasome Pathway Studies : Researchers utilized this substrate to elucidate mechanisms underlying protein degradation within cells, highlighting its importance in maintaining cellular function and response to stress conditions .

- Enzyme Characterization : The substrate's effectiveness was tested against different proteases, demonstrating its utility in distinguishing between enzyme activities and preferences for specific peptide sequences .

Propriétés

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYETONKBXGOF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?

A1: this compound (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.

Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?

A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and this compound. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.